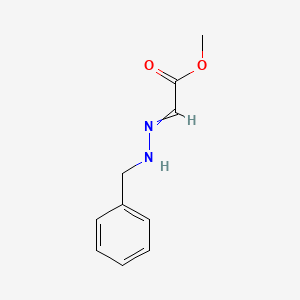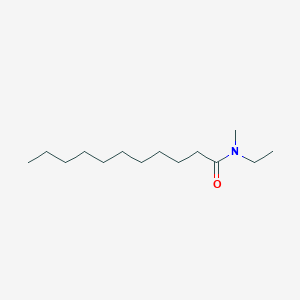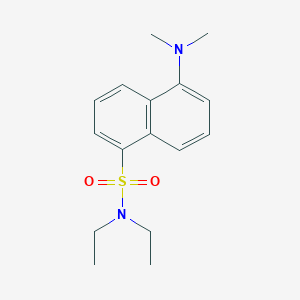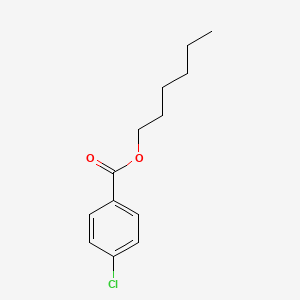![molecular formula C13H11F3O B14610721 {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene CAS No. 60512-45-0](/img/structure/B14610721.png)
{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene: is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a cyclopropyl ring, which is further connected to an ethynyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene typically involves multiple steps, starting with the preparation of the trifluoroethoxycyclopropane intermediate. This intermediate is then subjected to ethynylation reactions under controlled conditions to form the final product. Common reagents used in these reactions include trifluoroethanol, cyclopropyl bromide, and ethynyl lithium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or cyclopropyl ring are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may lead to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethoxy group and cyclopropyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The ethynyl group may also participate in covalent bonding or other interactions, further enhancing the compound’s efficacy.
Comparison with Similar Compounds
- 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene
- Benzene, [[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl]-
Comparison: Compared to similar compounds, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene stands out due to its unique combination of functional groups. The trifluoroethoxy group imparts increased stability and reactivity, while the cyclopropyl ring enhances its binding affinity to molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
60512-45-0 |
|---|---|
Molecular Formula |
C13H11F3O |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynylbenzene |
InChI |
InChI=1S/C13H11F3O/c14-13(15,16)10-17-12(8-9-12)7-6-11-4-2-1-3-5-11/h1-5H,8-10H2 |
InChI Key |
XEDLVLSOKLQPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#CC2=CC=CC=C2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,12,23,29-Tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontane](/img/structure/B14610643.png)
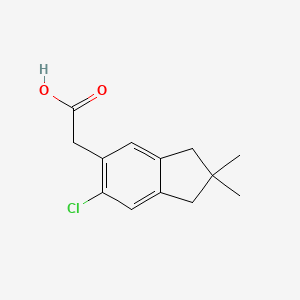
![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)
![N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14610655.png)

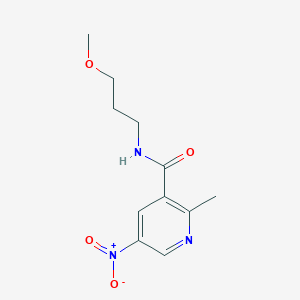
![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
